2-(2,4-Dichlorobenzyl)butanoic acid
CAS No.:
Cat. No.: VC16267405
Molecular Formula: C11H12Cl2O2
Molecular Weight: 247.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H12Cl2O2 |
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Molecular Weight | 247.11 g/mol |
IUPAC Name | 2-[(2,4-dichlorophenyl)methyl]butanoic acid |
Standard InChI | InChI=1S/C11H12Cl2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Standard InChI Key | ALBNGCIGJZVYRT-UHFFFAOYSA-N |
Canonical SMILES | CCC(CC1=C(C=C(C=C1)Cl)Cl)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 2-(2,4-dichlorobenzyl)butanoic acid is , with a molecular weight of 259.12 g/mol. The compound features a butanoic acid chain () linked to a 2,4-dichlorobenzyl group via a methylene bridge. The dichlorobenzyl moiety introduces significant steric and electronic effects, influencing its solubility, stability, and interaction with biological targets.
Solubility and Acidity
The presence of two electronegative chlorine atoms on the benzyl ring enhances the compound’s lipophilicity, reducing water solubility. Experimental data for analogous chlorinated aromatics, such as 2,4-dichlorophenoxybutyric acid (2,4-DB), suggest a water solubility of approximately 53 mg/L at room temperature . The carboxylic acid group confers weak acidity, with a predicted of ~4.5 , enabling salt formation under basic conditions.
Synthetic Routes and Optimization
The synthesis of 2-(2,4-dichlorobenzyl)butanoic acid can be inferred from methods used for structurally similar compounds. A plausible route involves Friedel-Crafts alkylation or acylation, followed by hydrolysis and functional group interconversion.
Friedel-Crafts Alkylation
Reacting 2,4-dichlorotoluene with butyryl chloride in the presence of a Lewis acid catalyst (e.g., ) could yield 2-(2,4-dichlorobenzyl)butanoyl chloride. Subsequent hydrolysis with aqueous base would produce the target carboxylic acid:
Reaction conditions (temperature, stoichiometry, and catalyst loading) must be optimized to minimize side products such as polysubstituted derivatives .
Alternative Pathways
Biological Activity and Mechanistic Insights
While direct pharmacological data for 2-(2,4-dichlorobenzyl)butanoic acid are scarce, structurally related compounds exhibit diverse biological activities, suggesting potential avenues for exploration.
Metabolic Regulation
Compounds with chlorinated aromatic moieties, such as (3R)-3-amino-4-(2,4-dichlorophenyl)butanoic acid, demonstrate interactions with metabolic receptors like PPARγ . Molecular docking studies suggest that the dichlorobenzyl group facilitates hydrophobic interactions with receptor binding pockets, modulating glucose and lipid metabolism . Similar mechanisms could underlie hypothetical antidiabetic or anti-obesity effects of 2-(2,4-dichlorobenzyl)butanoic acid.
Antihypertensive Activity
Ester derivatives of chlorinated butanoic acids, such as those evaluated in angiotensin-II receptor antagonist studies, show blood pressure-lowering effects . The carboxylic acid group in 2-(2,4-dichlorobenzyl)butanoic acid could serve as a hydrogen bond donor, enhancing binding to antihypertensive targets like the AT1 receptor .
Industrial and Agricultural Applications
Herbicidal Activity
The structural similarity to 2,4-DB, a commercial herbicide, implies potential use in weed control . The compound may undergo metabolic activation in plants, releasing phytotoxic intermediates that inhibit auxin signaling. Field trials would be necessary to assess efficacy and selectivity.
Material Science
The dichlorobenzyl group’s electron-withdrawing properties could stabilize polymers or coatings against UV degradation. Incorporating 2-(2,4-dichlorobenzyl)butanoic acid into polyesters or epoxy resins might enhance material durability in harsh environments.
Future Research Directions
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Pharmacological Screening: Systematic evaluation of antimicrobial, anticancer, and metabolic activities using in vitro assays.
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Synthetic Optimization: Development of greener catalysts (e.g., zeolites) to improve yield and reduce waste.
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Environmental Impact Studies: Long-term ecotoxicological assessments to guide regulatory approval.
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